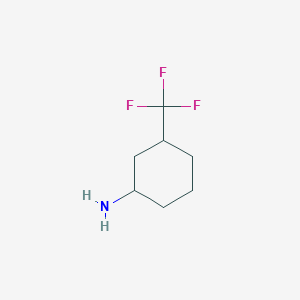

3-(Trifluoromethyl)cyclohexanamine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(trifluoromethyl)cyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F3N/c8-7(9,10)5-2-1-3-6(11)4-5/h5-6H,1-4,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFCACAFKNHPVNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60585449 | |

| Record name | 3-(Trifluoromethyl)cyclohexan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23566-61-2, 56287-83-3 | |

| Record name | 3-(Trifluoromethyl)cyclohexan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Trifluoromethyl)cyclohexylamine (cis- and trans- mixture) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Stereoselective Synthesis of cis- and trans-3-(Trifluoromethyl)cyclohexanamine

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to cis- and trans-3-(Trifluoromethyl)cyclohexanamine, compounds of significant interest in pharmaceutical and materials science.[1] The introduction of a trifluoromethyl group into the cyclohexylamine scaffold imparts unique physicochemical properties, including enhanced metabolic stability, lipophilicity, and binding affinity, making these isomers valuable building blocks in drug discovery.[1] This document details established methodologies for their synthesis, with a core focus on strategies for controlling the stereochemical outcome. We will explore key transformations, including the catalytic hydrogenation of aniline precursors and the reductive amination of cyclohexanone derivatives, explaining the mechanistic principles that govern diastereoselectivity. This guide is intended for researchers, chemists, and professionals in drug development seeking a practical, in-depth understanding of the synthesis of these important fluorinated motifs.

Introduction: The Strategic Importance of the 3-(Trifluoromethyl)cyclohexanamine Scaffold

The incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to modulate a compound's pharmacological profile. The trifluoromethyl (CF3) group, in particular, is prized for its strong electron-withdrawing nature, metabolic stability, and ability to enhance lipophilicity. When appended to a cyclohexanamine ring, a common scaffold in bioactive molecules, the CF3 group can significantly influence the amine's basicity (pKa) and conformational preferences, thereby affecting interactions with biological targets.[1]

The distinct spatial arrangement of the trifluoromethyl and amine groups in the cis and trans isomers results in different three-dimensional shapes and dipole moments. This stereochemical diversity is critical, as often only one isomer possesses the desired biological activity or optimal properties. Therefore, the ability to selectively synthesize either the cis or trans isomer is of paramount importance for systematic structure-activity relationship (SAR) studies and the development of novel chemical entities.

Overview of Synthetic Strategies

The synthesis of this compound isomers primarily originates from two key precursors: 3-(trifluoromethyl)aniline or 3-(trifluoromethyl)cyclohexanone.[2] The choice of starting material dictates the subsequent synthetic route and the methods available for stereocontrol.

-

Route A: Catalytic Hydrogenation of 3-(Trifluoromethyl)aniline. This approach involves the reduction of the aromatic ring to afford the saturated cyclohexane ring. While direct, this method often yields a mixture of cis and trans isomers, with the ratio being highly dependent on the catalyst, solvent, and reaction conditions.

-

Route B: Reductive Amination of 3-(Trifluoromethyl)cyclohexanone. This versatile two-step or one-pot process involves the reaction of the ketone with an amine source to form an imine or enamine intermediate, which is then reduced to the final amine. Stereoselectivity is primarily controlled during the reduction step, where the choice of reducing agent and reaction conditions dictates the facial selectivity of the hydride attack.

The following sections will provide a detailed examination of these routes, focusing on the experimental parameters that enable control over the stereochemical outcome.

Caption: High-level overview of the primary synthetic routes.

Route A: Catalytic Hydrogenation of 3-(Trifluoromethyl)aniline

The catalytic hydrogenation of an aniline derivative is a powerful method for the synthesis of cyclohexanamines. The stereochemical outcome of this reaction is governed by the adsorption of the substrate onto the catalyst surface and the subsequent delivery of hydrogen.

Mechanism of Stereocontrol: The cis to trans isomer ratio is influenced by factors such as the catalyst (e.g., Rhodium, Ruthenium), support (e.g., carbon, alumina), solvent, temperature, and hydrogen pressure. Generally, catalysts like Rhodium on carbon (Rh/C) under neutral conditions tend to favor the formation of the cis isomer. This is rationalized by the initial hydrogenation of the aromatic ring to form an enamine intermediate that remains adsorbed on the catalyst surface. Subsequent hydrogen addition occurs from the same face, leading to the cis product. Conversely, more forcing conditions or the presence of acid can facilitate isomerization of the intermediate, leading to higher proportions of the more thermodynamically stable trans isomer.

Experimental Protocol (General Procedure):

-

Catalyst Preparation: A pressure reactor is charged with 3-(trifluoromethyl)aniline and a suitable solvent (e.g., methanol, ethanol). The catalyst (e.g., 5% Rh/C, 5-10 mol%) is then added under an inert atmosphere.

-

Hydrogenation: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen to the desired pressure (e.g., 100-500 psi).

-

Reaction: The mixture is stirred vigorously at a set temperature (e.g., 50-100°C) for a specified time (e.g., 12-24 hours), or until hydrogen uptake ceases.

-

Work-up: After cooling and venting, the catalyst is removed by filtration through a pad of celite. The solvent is removed under reduced pressure to yield the crude product mixture.

-

Purification and Separation: The resulting mixture of cis and trans isomers is then separated by techniques such as column chromatography or fractional crystallization of their salts.[3]

| Catalyst | Solvent | Pressure (psi) | Temperature (°C) | Typical cis:trans Ratio |

| 5% Rh/C | Methanol | 100 | 50 | ~3:1 to 4:1 |

| 5% Ru/Al2O3 | Isopropanol | 500 | 100 | ~1:1 to 1:2 |

| PtO2 | Acetic Acid | 50 | 25 | Mixture, favors trans |

Table 1: Representative conditions for aniline hydrogenation and their effect on isomer ratios.

Route B: Stereoselective Reductive Amination of 3-(Trifluoromethyl)cyclohexanone

Reductive amination of the corresponding ketone offers a more versatile approach to controlling the stereochemistry of the final amine product. The key is the diastereoselective reduction of the imine (or enamine/oxime) intermediate.

Mechanism of Stereocontrol: The stereochemical outcome depends on the direction of hydride delivery to the C=N double bond. The trifluoromethyl group at the 3-position will preferentially occupy an equatorial position to minimize steric interactions.

-

Formation of the trans Isomer (Axial Attack): The use of small, unhindered reducing agents (e.g., NaBH4, NaBH3CN) favors axial attack on the imine intermediate. The hydride approaches from the less sterically hindered axial face, opposite to the adjacent equatorial CF3 group, leading to the formation of an equatorial C-N bond, resulting in the trans product.

-

Formation of the cis Isomer (Equatorial Attack): The use of bulky reducing agents (e.g., L-Selectride®) favors equatorial attack. The large reagent is sterically hindered from the axial face by the axial hydrogens at the 2 and 4 positions, and therefore attacks from the equatorial face. This results in the formation of an axial C-N bond, yielding the cis product.

Caption: Control of stereochemistry via hydride attack trajectory.

Experimental Protocol: Synthesis of trans-3-(Trifluoromethyl)cyclohexanamine

-

Imine Formation: To a solution of 3-(trifluoromethyl)cyclohexanone in methanol, add ammonium acetate (or another ammonia source). Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

-

Reduction: Cool the solution to 0°C in an ice bath. Add sodium cyanoborohydride (NaBH3CN) portion-wise, maintaining the temperature below 10°C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Work-up: Quench the reaction by the slow addition of dilute HCl. Remove the methanol under reduced pressure. Basify the aqueous residue with NaOH solution to pH > 12 and extract the product with an organic solvent (e.g., dichloromethane, ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product, which is predominantly the trans isomer. Further purification can be achieved by distillation or column chromatography.

Experimental Protocol: Synthesis of cis-3-(Trifluoromethyl)cyclohexanamine

-

Oxime Formation: A more common route to the cis isomer involves the reduction of an intermediate oxime, which can provide better stereoselectivity. Dissolve 3-(trifluoromethyl)cyclohexanone and hydroxylamine hydrochloride in a mixture of ethanol and pyridine. Heat the mixture at reflux for 2-4 hours.

-

Oxime Isolation: After cooling, remove the solvent under reduced pressure and partition the residue between water and ethyl acetate. The organic layer containing the oxime is washed, dried, and concentrated.

-

Reduction: Dissolve the crude oxime in a suitable solvent like tetrahydrofuran (THF) and cool to -78°C. Add a bulky reducing agent such as L-Selectride® (lithium tri-sec-butylborohydride) dropwise.

-

Reaction: Stir the reaction at low temperature for several hours before allowing it to warm slowly to room temperature.

-

Work-up and Purification: Quench the reaction carefully with water, followed by an oxidative workup (e.g., NaOH and H2O2) to decompose the borane species. Extract the product into an organic solvent, dry, and concentrate. The resulting product will be enriched in the cis isomer.

| Method | Reagent | Key Intermediate | Predominant Isomer |

| Reductive Amination | NaBH3CN / NH4OAc | Imine | trans |

| Oxime Reduction | H2 / Pd-C | Oxime | Mixture, often favors cis |

| Oxime Reduction | L-Selectride® | Oxime | cis |

| Imine Reduction | LiAlH4 | Imine | Mixture, often favors trans |

Table 2: Summary of reductive amination methods and expected stereochemical outcomes.

Isomer Separation and Characterization

Regardless of the synthetic route, a mixture of isomers is often produced. The separation and purification of the desired isomer is a critical final step.

-

Chromatographic Separation: Gas chromatography (GC) and high-performance liquid chromatography (HPLC), particularly on chiral stationary phases, can be used for both analytical quantification of the isomer ratio and preparative separation.[4]

-

Fractional Crystallization: The isomers can be converted to salts (e.g., hydrochlorides, tartrates). The diastereomeric salts will have different solubilities in various solvents, allowing for separation by fractional crystallization.[3]

Characterization: The stereochemistry of the purified isomers is typically assigned using Nuclear Magnetic Resonance (NMR) spectroscopy.

-

In the ¹H NMR spectrum, the proton on the carbon bearing the amine group (H-1) will exhibit different coupling constants depending on its orientation (axial or equatorial). An axial proton will typically show large (~10-12 Hz) couplings to the adjacent axial protons, while an equatorial proton will show smaller couplings.

-

¹³C NMR and ¹⁹F NMR will also show distinct chemical shifts for the cis and trans isomers.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can confirm the spatial proximity of protons, providing definitive proof of the relative stereochemistry.[5]

Conclusion

The synthesis of stereochemically pure cis- and trans-3-(trifluoromethyl)cyclohexanamine can be achieved through rational selection of starting materials and reaction conditions. While catalytic hydrogenation of the corresponding aniline provides a direct route, it often necessitates challenging separation of the resulting isomer mixture. In contrast, the reductive amination of 3-(trifluoromethyl)cyclohexanone offers a more controlled and versatile approach. By carefully choosing the reducing agent—small hydrides for trans products and sterically demanding hydrides for cis products—chemists can effectively direct the stereochemical outcome of the reaction. The methods outlined in this guide provide a robust framework for accessing these valuable building blocks for applications in drug discovery and materials science.

References

- 1. chemimpex.com [chemimpex.com]

- 2. PubChemLite - 3-(trifluoromethyl)cyclohexanone (C7H9F3O) [pubchemlite.lcsb.uni.lu]

- 3. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]

- 4. xpyan.jiangnan.edu.cn [xpyan.jiangnan.edu.cn]

- 5. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones | MDPI [mdpi.com]

Introduction: The Strategic Importance of Fluorination in Cycloalkylamines

An In-Depth Technical Guide to the Physicochemical Properties of 3-(Trifluoromethyl)cyclohexanamine

In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. The trifluoromethyl (-CF₃) group, in particular, serves as a powerful modulator of a molecule's physicochemical and pharmacokinetic properties. When appended to a versatile building block like cyclohexanamine, it creates this compound (CAS 56287-83-3), a compound of significant interest.[1][2] This guide offers an in-depth analysis of the core physicochemical properties of this molecule, providing researchers, scientists, and drug development professionals with the technical data and field-proven insights necessary for its effective application.

The trifluoromethyl group is not merely a passive substituent; its strong electron-withdrawing nature and high lipophilicity profoundly influence the basicity, membrane permeability, metabolic stability, and binding interactions of the parent amine.[2][3] Understanding these influences is paramount for predicting and optimizing the behavior of novel chemical entities derived from this scaffold. This document moves beyond a simple recitation of data, explaining the causality behind experimental observations and providing robust, self-validating protocols for in-house characterization.

Section 1: Chemical Identity and Stereochemical Considerations

This compound is an aliphatic amine built on a cyclohexane chassis. The presence of two substituents on the ring at positions 1 and 3 introduces stereoisomerism, a critical factor that dictates the molecule's three-dimensional shape and, consequently, its biological activity.

Key Identifiers and Properties:

| Property | Value | Source(s) |

| IUPAC Name | 3-(Trifluoromethyl)cyclohexan-1-amine | [1] |

| Synonyms | 3-(Trifluoromethyl)cyclohexylamine | [1][2] |

| CAS Number | 56287-83-3 (cis- and trans- mixture) | [1][2] |

| Molecular Formula | C₇H₁₂F₃N | [1][2][4] |

| Molecular Weight | 167.17 g/mol | [1][4] |

| Appearance | Colorless to almost colorless liquid or solid | [1][2][5] |

Note on Physical State: Commercial suppliers list the free base as both a liquid and a solid.[1][2][5] This variability may arise from differences in the cis/trans isomer ratio or residual solvent. The hydrochloride salt is typically an off-white or crystalline solid.[3]

Stereoisomerism: The Cis/Trans Dichotomy

The relative orientation of the amine (-NH₂) and trifluoromethyl (-CF₃) groups gives rise to two distinct diastereomers: cis and trans.

References

An In-depth Technical Guide to the Structural Elucidation and Isomeric Analysis of 3-(Trifluoromethyl)cyclohexanamine

Foreword: The Imperative of Stereochemical Precision in Modern Drug Development

In the landscape of contemporary pharmaceutical and agrochemical research, the three-dimensional arrangement of atoms within a molecule is not a trivial detail; it is a critical determinant of biological activity, efficacy, and safety. The introduction of fluorine-containing moieties, such as the trifluoromethyl (CF3) group, has become a cornerstone of modern drug design, offering profound enhancements to a molecule's metabolic stability, lipophilicity, and binding affinity.[1] However, the very presence of such substituents on a cyclic scaffold like cyclohexane introduces stereochemical complexity that demands rigorous analytical characterization.

This guide focuses on 3-(trifluoromethyl)cyclohexanamine, a versatile building block used in the synthesis of novel therapeutic agents and agrochemicals.[2] It exists as a pair of diastereomers: cis and trans. The distinct spatial relationship between the amine and trifluoromethyl groups in these isomers can lead to vastly different interactions with biological targets. Consequently, the ability to unequivocally assign the structure and confirm the isomeric purity of a sample is paramount for any researcher or drug development professional working with this compound.

This document serves as an in-depth technical guide to the structural elucidation of cis- and trans-3-(trifluoromethyl)cyclohexanamine. It is designed for researchers and scientists, providing not just a series of protocols, but a logical framework for making informed analytical decisions. We will delve into the theoretical underpinnings of key spectroscopic techniques and provide field-proven methodologies for their application.

Conformational Landscape: The Chair Conformation and its Implications

The cyclohexane ring is not a static, planar entity. It predominantly exists in a low-energy "chair" conformation that minimizes both angle and torsional strain.[3] In this conformation, substituents can occupy two distinct positions: axial (perpendicular to the general plane of the ring) and equatorial (in the approximate plane of the ring). Through a process known as ring flipping, these positions can interconvert.

For a monosubstituted cyclohexane, the two chair conformations are no longer equivalent in energy.[4] The conformer in which the substituent occupies the more spacious equatorial position is generally more stable, as it avoids steric clashes with the axial hydrogens on the same side of the ring (known as 1,3-diaxial interactions).[5]

For this compound, we must consider the conformational preferences of both the amine (-NH2) and trifluoromethyl (-CF3) groups.

-

Trans Isomer: In the most stable chair conformation of the trans isomer, both the amine and trifluoromethyl groups will reside in equatorial positions to minimize steric strain. A ring-flip would force both bulky groups into highly unfavorable axial positions.

-

Cis Isomer: The cis isomer presents a more complex equilibrium. In one chair conformation, one group will be axial and the other equatorial. A ring flip will invert these positions. The preferred conformation will be the one where the larger group (the trifluoromethyl group) occupies the equatorial position.

The following diagram illustrates the logical relationship between the isomers and their most stable chair conformations.

References

spectroscopic data (NMR, IR, MS) of 3-(Trifluoromethyl)cyclohexanamine

An In-depth Technical Guide to the Spectroscopic Characterization of 3-(Trifluoromethyl)cyclohexanamine

Foreword: The Analytical Imperative for Fluorinated Scaffolds

In the landscape of modern drug discovery and materials science, the incorporation of fluorine-containing moieties is a cornerstone of rational design. The trifluoromethyl group, in particular, is a powerful modulator of a molecule's physicochemical properties, enhancing metabolic stability, lipophilicity, and binding affinity. This compound (C₇H₁₂F₃N, M.W. 167.17 g/mol ) is an exemplar of such a building block, presenting a saturated carbocyclic core decorated with two functionally critical groups: a basic amine and an electron-withdrawing trifluoromethyl substituent.

The precise characterization of this molecule, which exists as a mixture of cis and trans diastereomers[1], is paramount for its effective use. This guide provides a comprehensive, in-depth analysis of the expected spectroscopic signature of this compound. It is designed not as a simple data repository, but as a methodological framework for researchers, explaining the causality behind the expected spectral features and providing robust protocols for their acquisition and interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating Structure and Stereochemistry

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of this compound. A multi-nuclear approach involving ¹H, ¹³C, and ¹⁹F NMR is essential to resolve the molecule's constitution and the relative orientation of its substituents.

The Logic of NMR Experiment Design

The choice of NMR experiments is dictated by the structural questions we need to answer. ¹H NMR will reveal proton environments and their connectivity through spin-spin coupling. ¹³C NMR provides a count of unique carbons and information about their electronic environment. Crucially, for this molecule, ¹⁹F NMR offers a direct window into the trifluoromethyl group, while heteronuclear coupling (¹H-¹⁹F and ¹³C-¹⁹F) confirms the precise location of this group on the cyclohexane ring.

The presence of cis and trans isomers necessitates high-resolution analysis, as the axial versus equatorial orientations of the amine and CF₃ groups will induce subtle yet measurable differences in chemical shifts (δ) and coupling constants (J).

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum will be complex due to the overlapping signals of the cyclohexane ring protons and the presence of two diastereomers. Key diagnostic signals are the methine protons at C1 (bearing the amine) and C3 (bearing the CF₃ group).

-

H1 (-CH-NH₂): This proton's chemical shift will be influenced by the electronegativity of the nitrogen atom, placing it downfield relative to other ring protons (expected δ ≈ 2.8-3.2 ppm). Its multiplicity will be a complex multiplet due to coupling with adjacent CH₂ protons. In the trans isomer, where H1 is likely axial, it will exhibit large axial-axial couplings.

-

H3 (-CH-CF₃): This proton will be significantly deshielded by the three fluorine atoms, shifting it further downfield (expected δ ≈ 2.2-2.6 ppm). The key diagnostic feature will be its coupling to the fluorine atoms, resulting in a quartet of triplets (or more complex multiplet) due to ²JH-F coupling.

-

Ring Protons (-CH₂-): The remaining eight protons on the cyclohexane ring will appear as a series of broad, overlapping multiplets in the upfield region (δ ≈ 1.2-2.1 ppm).

-

Amine Protons (-NH₂): These protons typically appear as a broad singlet (δ ≈ 1.5-2.5 ppm) that can be exchanged with D₂O. This D₂O exchange experiment is a definitive validation step, causing the disappearance of the -NH₂ signal from the spectrum.[2]

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton Assignment | Predicted δ (ppm) | Expected Multiplicity | Key Couplings (J in Hz) |

|---|---|---|---|

| H1 (-CH NH₂) | 2.8 – 3.2 | Multiplet | JH-H (axial-axial, axial-equatorial) |

| H3 (-CH CF₃) | 2.2 – 2.6 | Multiplet (qt) | ²JH-F ≈ 8-10, ³JH-H |

| Ring CH₂ | 1.2 – 2.1 | Overlapping multiplets | JH-H |

| -NH ₂ | 1.5 – 2.5 | Broad Singlet | (Exchanges with D₂O) |

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will display seven distinct signals, with the carbons attached to the N and CF₃ groups being most characteristic.

-

C1 (-CH-NH₂): This carbon will be deshielded by the attached nitrogen, with an expected chemical shift in the range of δ ≈ 50-55 ppm.

-

C3 (-CH-CF₃): This carbon is directly attached to the electron-withdrawing CF₃ group. Its signal will be shifted downfield (δ ≈ 35-40 ppm, quartet) and, critically, will be split into a quartet by one-bond coupling to the three fluorine atoms (¹JC-F ≈ 25-30 Hz). This quartet is an unequivocal marker for the C-CF₃ moiety.[3]

-

CF₃ Carbon: The carbon of the trifluoromethyl group itself will resonate significantly downfield as a quartet (δ ≈ 125-128 ppm) with a very large one-bond C-F coupling constant (¹JC-F ≈ 270-280 Hz).[3]

-

Ring Carbons (-CH₂-): The remaining four methylene carbons will appear in the aliphatic region (δ ≈ 20-35 ppm).

Table 2: Predicted ¹³C NMR Chemical Shifts and C-F Coupling

| Carbon Assignment | Predicted δ (ppm) | Expected Multiplicity (from C-F coupling) |

|---|---|---|

| C1 (-C HNH₂) | 50 – 55 | Singlet |

| C3 (-C HCF₃) | 35 – 40 | Quartet (¹JC-F ≈ 25-30 Hz) |

| -C F₃ | 125 – 128 | Quartet (¹JC-F ≈ 270-280 Hz) |

| Ring CH₂ | 20 – 35 | Singlets |

Predicted ¹⁹F NMR Spectral Data

The ¹⁹F NMR spectrum provides the simplest and most direct confirmation of the trifluoromethyl group. A single signal is expected, as the three fluorine atoms are chemically equivalent. This signal will appear as a doublet due to coupling with the methine proton at C3 (²JF-H).

Experimental Protocol for NMR Analysis

-

Sample Preparation: Dissolve ~10-15 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a good first choice for its ability to dissolve a wide range of organic compounds.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C chemical shift referencing (δ = 0.00 ppm).

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum on a 400 MHz (or higher) spectrometer. Ensure adequate signal-to-noise with a sufficient number of scans (e.g., 16 scans).

-

D₂O Exchange: After initial ¹H acquisition, add one drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the ¹H spectrum. The disappearance of the -NH₂ signal confirms its assignment.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of the ¹³C isotope.

-

¹⁹F NMR Acquisition: Acquire a proton-coupled ¹⁹F spectrum using an appropriate fluorine probe or channel.

-

Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.

NMR Analysis Workflow

Caption: Workflow for comprehensive NMR analysis.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Infrared (IR) spectroscopy is a rapid and effective technique for confirming the presence of key functional groups within the molecule. The diagnostic power of this method lies in identifying the characteristic vibrational frequencies of the amine (N-H) and trifluoromethyl (C-F) groups.

Predicted IR Absorption Bands

The IR spectrum is dominated by a few key absorptions that serve as a molecular fingerprint.

-

N-H Stretching: As a primary amine, the molecule will exhibit two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching vibrations.[2] The presence of this doublet is strong evidence for the -NH₂ group.

-

C-H Stretching: Aliphatic C-H stretching vibrations from the cyclohexane ring will appear as strong, sharp peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

-

N-H Bending: The scissoring vibration of the N-H bond in the primary amine gives rise to a characteristic absorption band around 1590-1650 cm⁻¹.

-

C-F Stretching: The trifluoromethyl group contains highly polar C-F bonds. These bonds produce very strong and characteristic absorption bands in the fingerprint region, typically between 1100 and 1350 cm⁻¹.[4] These are often the most intense peaks in the spectrum.

Table 3: Predicted Diagnostic IR Absorption Frequencies

| Functional Group | Vibration Type | Predicted Frequency (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Primary Amine | N-H Stretch | 3300 – 3500 (Doublet) | Medium |

| Alkane | C-H Stretch | 2850 – 2960 | Strong |

| Primary Amine | N-H Bend | 1590 – 1650 | Medium - Strong |

| Trifluoromethyl | C-F Stretch | 1100 – 1350 | Very Strong |

Experimental Protocol for FTIR Analysis

-

Sample Preparation: As this compound is a liquid at room temperature[5], the simplest method is to prepare a thin film.

-

Procedure: Place one drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Acquisition: Gently press the plates together to form a thin capillary film. Place the plates in the spectrometer's sample holder.

-

Background Scan: First, run a background scan with the empty salt plates to subtract any atmospheric (CO₂, H₂O) or instrument-related absorptions.

-

Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

IR Functional Group Correlation Diagram

Caption: Correlation of molecular groups to IR peaks.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides two crucial pieces of information: the exact molecular weight of the compound and structural clues based on its fragmentation pattern under energetic conditions.

Predicted Mass Spectrum and Fragmentation Pathways

Using Electron Ionization (EI), we expect to see a clear molecular ion (M⁺˙) and a series of characteristic fragment ions.

-

Molecular Ion (M⁺˙): The molecular ion peak will be observed at a mass-to-charge ratio (m/z) of 167. This immediately confirms the molecular formula. The presence of one nitrogen atom dictates that the molecular weight should be odd, which is consistent with the "Nitrogen Rule".[2][6]

-

Alpha-Cleavage: A classic fragmentation pathway for amines is α-cleavage, where the bond adjacent to the C-N bond is broken. This would lead to the loss of an alkyl radical from the ring, though this may be less favored than other pathways.

-

Loss of •CF₃: The C-C bond between the cyclohexane ring and the trifluoromethyl group can cleave, resulting in the loss of a trifluoromethyl radical (mass 69). This would produce a prominent peak at m/z 98 (167 - 69).

-

Ring Cleavage: Saturated rings like cyclohexane tend to fragment by losing neutral molecules like ethene (C₂H₄, mass 28).[7] We can predict a peak at m/z 139 (M - 28) from the initial ring opening followed by ethene loss.

-

Base Peak: The most stable fragment, and thus the most abundant ion (base peak), is often the result of multiple fragmentation steps. For cyclic amines, fragments resulting from ring cleavage are common. A peak at m/z 56, corresponding to a C₄H₈⁺ fragment, is often the base peak in cyclohexane itself and could be prominent here as well.[7]

Table 4: Predicted Key Fragment Ions in EI-MS

| m/z | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 167 | [C₇H₁₂F₃N]⁺˙ | Molecular Ion (M⁺˙) |

| 139 | [C₅H₈F₃N]⁺˙ | M - C₂H₄ |

| 98 | [C₆H₁₂N]⁺ | M - •CF₃ |

| 69 | [CF₃]⁺ | Trifluoromethyl cation |

| 56 | [C₄H₈]⁺˙ or [C₃H₆N]⁺ | Ring Fragmentation |

Experimental Protocol for GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the analyte (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC Separation: Inject 1 µL of the solution into a gas chromatograph equipped with a standard non-polar column (e.g., DB-5ms).

-

Temperature Program: Use a temperature gradient to ensure good separation and peak shape. A typical program might be: hold at 50 °C for 2 min, then ramp at 10 °C/min to 250 °C.

-

MS Detection: The GC eluent is passed directly into the ion source of the mass spectrometer (EI mode, 70 eV).

-

Data Acquisition: The mass spectrometer will scan a mass range (e.g., m/z 40-400) continuously, generating a mass spectrum for every point in the chromatogram.

Predicted MS Fragmentation Scheme

Caption: Key fragmentation pathways for this compound.

Conclusion

The comprehensive spectroscopic analysis of this compound relies on the synergistic application of NMR, IR, and MS. The ¹³C NMR quartet for the CF₃-bearing carbon, the N-H stretching doublet in the IR, and the molecular ion at m/z 167 in the mass spectrum form a triad of definitive evidence for the compound's identity. This guide provides the predictive data and validated protocols necessary for researchers to confidently identify, characterize, and utilize this valuable chemical building block in their synthetic endeavors.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. rsc.org [rsc.org]

- 4. instanano.com [instanano.com]

- 5. labproinc.com [labproinc.com]

- 6. whitman.edu [whitman.edu]

- 7. C6H12 mass spectrum of cyclohexane fragmentation pattern of m/z m/e ions for analysis and identification of cyclohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

A Technical Guide to the Discovery and Isolation of Novel Trifluoromethylated Cyclohexanamines

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: The Strategic Value of the Trifluoromethylated Cyclohexanamine Scaffold

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing motifs is a cornerstone of rational drug design.[1] Among these, the trifluoromethyl (CF₃) group is preeminent, prized for its ability to profoundly modulate a molecule's physicochemical and biological properties.[2][3] When appended to a cyclohexanamine core—a privileged scaffold in numerous bioactive compounds—the resulting structure offers a compelling three-dimensional exit vector for molecular elaboration.

The CF₃ group can enhance metabolic stability by blocking sites of oxidative metabolism, increase lipophilicity to improve membrane permeability, and alter the pKa of nearby functionalities like the cyclohexyl amine, thereby influencing target binding and pharmacokinetic profiles.[2] This guide provides a technical overview of the synthetic strategies, isolation challenges, and characterization methodologies essential for the successful discovery and development of novel trifluoromethylated cyclohexanamines.

Synthetic Strategies: Pathways to the Target Scaffold

The synthesis of trifluoromethylated cyclohexanamines can be broadly categorized into two primary strategies: de novo ring construction and late-stage trifluoromethylation of a pre-formed cyclic precursor. The choice of strategy is dictated by the availability of starting materials, desired stereochemical outcome, and overall synthetic efficiency.

Late-Stage Trifluoromethylation: A Convergent Approach

Late-stage functionalization (LSF) is an increasingly powerful strategy that allows for the introduction of the CF₃ group at a later stage of a synthetic sequence, enabling rapid diversification of complex molecules.[4][5][6] For cyclohexanamine targets, this typically involves the trifluoromethylation of a cyclohexanone precursor, followed by the installation of the amine functionality.

Key Causality: This approach is often preferred due to the wide commercial availability of substituted cyclohexanones. The ketone carbonyl provides a reliable electrophilic handle for the introduction of a nucleophilic CF₃ source.

Primary Method: Nucleophilic Trifluoromethylation of Cyclohexanones

The most robust and widely used method involves the nucleophilic addition of a "CF₃⁻" equivalent to a cyclohexanone. The Ruppert-Prakash reagent (TMSCF₃) is the workhorse for this transformation, offering excellent reactivity and operational simplicity.[7][8][9]

The reaction proceeds via the activation of TMSCF₃ with a substoichiometric amount of a nucleophilic fluoride source (e.g., TBAF, CsF) to generate a transient, highly nucleophilic trifluoromethyl anion. This anion attacks the carbonyl carbon, and subsequent aqueous workup provides the trifluoromethyl carbinol.

Diagram 1: General Workflow for Late-Stage Functionalization

Caption: High-level workflow from a cyclohexanone precursor to the final isolated product.

This carbinol intermediate is then converted to the target amine, most commonly via reductive amination. This two-step sequence (trifluoromethylation followed by reductive amination) is highly versatile and tolerates a wide range of functional groups.

Stereochemical Control

The addition of the CF₃ group to the cyclohexanone creates a new stereocenter. The subsequent installation of the amine group creates a second. Therefore, controlling the diastereoselectivity of these transformations is paramount.

-

Trifluoromethylation Step: The facial selectivity of the nucleophilic attack on the cyclohexanone ring is influenced by the steric and electronic nature of existing substituents. Bulky groups can direct the incoming CF₃ nucleophile to the less hindered face.

-

Amination Step: In reductive amination, the stereochemical outcome is determined by the reduction of the intermediate iminium ion. The choice of reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN) and reaction conditions can influence the diastereomeric ratio. Often, a mixture of diastereomers is formed, necessitating careful purification.

Diagram 2: Synthetic Strategy Decision Tree

Caption: Decision logic for choosing between Late-Stage and De Novo synthetic routes.

A Self-Validating Protocol: Trifluoromethylation and Reductive Amination

This protocol describes a representative, self-validating system for synthesizing a trifluoromethylated cyclohexanamine from a cyclohexanone precursor.

Protocol: Synthesis of 1-Trifluoromethyl-4-phenylcyclohexan-1-amine

Materials:

-

4-Phenylcyclohexanone

-

Trimethyl(trifluoromethyl)silane (TMSCF₃, Ruppert-Prakash Reagent)

-

Tetrabutylammonium fluoride (TBAF), 1M solution in THF

-

Anhydrous Tetrahydrofuran (THF)

-

Ammonium Acetate (NH₄OAc)

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM)

-

Saturated aqueous solutions of NH₄Cl and NaHCO₃

-

Anhydrous Magnesium Sulfate (MgSO₄)

Step 1: Nucleophilic Trifluoromethylation

-

Under an inert atmosphere (Argon or Nitrogen), dissolve 4-phenylcyclohexanone (1.0 eq) in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Add TMSCF₃ (1.5 eq) dropwise.

-

Add TBAF solution (0.1 eq) dropwise. The reaction is often exothermic.

-

Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 4 hours.

-

Validation Checkpoint: Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting ketone.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the crude 1-trifluoromethyl-4-phenylcyclohexan-1-ol. This intermediate can be purified by flash chromatography or used directly in the next step.

Step 2: Diastereoselective Reductive Amination

-

Dissolve the crude trifluoromethyl cyclohexanol from Step 1 in DCM.

-

Add ammonium acetate (10 eq).

-

Add sodium triacetoxyborohydride (2.0 eq) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Validation Checkpoint: Monitor by LC-MS for the appearance of the product mass and disappearance of the intermediate.

-

Quench the reaction by adding saturated aqueous NaHCO₃.

-

Separate the layers and extract the aqueous layer with DCM.

-

Combine the organic layers, dry over MgSO₄, filter, and concentrate. The resulting crude product will be a mixture of diastereomers.

Isolation and Purification: Navigating the Challenges

The purification of fluorinated amines presents unique challenges. The presence of the basic amine and the lipophilic CF₃ group can lead to tailing on silica gel chromatography and requires careful solvent system selection.

-

Flash Chromatography: A gradient of ethyl acetate in hexanes is often a starting point. To mitigate peak tailing caused by the basic amine, the mobile phase can be treated with 1% triethylamine (Et₃N) or the stationary phase can be deactivated with ammonia.

-

Reverse-Phase HPLC: For separating diastereomers and achieving high purity, reverse-phase HPLC (e.g., C18 column) with a water/acetonitrile or water/methanol mobile phase containing a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid is highly effective.

-

Crystallization: If one of the diastereomers is crystalline, fractional crystallization can be a highly efficient method for isolating a single, pure stereoisomer on a large scale.

| Technique | Application | Key Considerations |

| Silica Gel Chromatography | Bulk purification of crude material. | Use of amine additives (e.g., Et₃N) to prevent tailing. |

| Reverse-Phase HPLC | Diastereomer separation; final purity analysis. | Acidic mobile phase modifiers (TFA, Formic Acid) are required. |

| Crystallization | Isolation of single diastereomers; large-scale purification. | Dependent on the solid-state properties of the compound. |

| Table 1: Comparison of Purification Techniques for Trifluoromethylated Cyclohexanamines. |

Structural Elucidation and Authoritative Characterization

Unambiguous characterization is critical to confirm the structure, purity, and stereochemistry of the final compound.

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: Provides information on the proton environment and the relative configuration of substituents on the cyclohexane ring through coupling constants.

-

¹³C NMR: Confirms the carbon skeleton and the presence of the CF₃ group (quartet signal due to ¹J-coupling, ~280-320 Hz).

-

¹⁹F NMR: This is the most definitive technique for confirming the trifluoromethylation. The CF₃ group will appear as a singlet in a proton-decoupled spectrum. Its chemical shift is highly sensitive to the local electronic environment, making it a powerful probe of structure.[10][11][12] Small differences in chemical shifts can often distinguish between diastereomers.[13][14]

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and exact mass of the synthesized molecule.

-

X-ray Crystallography: When a suitable single crystal can be obtained, X-ray crystallography provides unequivocal proof of the molecular structure, including both relative and absolute stereochemistry.[15]

References

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-Trifluoromethyl azoles: Recent additions to the medicinal chemist’s toolbox - American Chemical Society [acs.digitellinc.com]

- 4. Aryl Sulfonium Salts for Site‐Selective Late‐Stage Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. par.nsf.gov [par.nsf.gov]

- 6. Late Stage Functionalization | WuXi RCS-Research Chemistry Services,small molecule discovery [rcs.wuxiapptec.com]

- 7. Deoxytrifluoromethylation/aromatization of cyclohexan(en)ones to access highly substituted trifluoromethyl arenes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]

- 9. mdpi.com [mdpi.com]

- 10. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fast 19F Magic-Angle-Spinning NMR Crystallography for Structural Characterization of Fluorine-Containing Pharmaceutical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. azom.com [azom.com]

- 13. researchgate.net [researchgate.net]

- 14. dovepress.com [dovepress.com]

- 15. Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates - PMC [pmc.ncbi.nlm.nih.gov]

theoretical studies on the conformation of 3-(Trifluoromethyl)cyclohexanamine

An In-Depth Technical Guide to the Theoretical Conformational Analysis of 3-(Trifluoromethyl)cyclohexanamine

Abstract

The introduction of fluorinated moieties, particularly the trifluoromethyl (CF₃) group, is a cornerstone of modern medicinal chemistry, profoundly altering the physicochemical properties of parent molecules to enhance metabolic stability, lipophilicity, and binding affinity.[1][2][3] The cyclohexanamine scaffold is a prevalent structural motif in numerous pharmaceuticals. Consequently, understanding the three-dimensional structure and conformational preferences of molecules like this compound is critical for rational drug design. This technical guide provides a comprehensive theoretical framework for analyzing the conformational landscape of its cis and trans diastereomers. We will explore the fundamental principles governing conformational stability, detail a robust computational methodology for energetic evaluation, and present the predicted conformational equilibria. This document is intended for researchers, scientists, and drug development professionals seeking to apply computational chemistry to predict and understand the behavior of complex aliphatic ring systems.

Introduction: The Strategic Importance of Conformational Control

The biological activity of a molecule is inextricably linked to its three-dimensional shape. For flexible molecules like substituted cyclohexanes, this shape is not static but exists as an equilibrium of interconverting chair conformations.[4] The relative population of these conformers determines the molecule's average shape and how it presents its functional groups for interaction with a biological target. A shift in this equilibrium, even by a small margin, can dramatically alter a compound's efficacy and selectivity.

This compound presents a fascinating case study where the conformational balance is dictated by the interplay of a sterically demanding, highly electronegative trifluoromethyl group and a polar amino group. The analysis must consider not only classical steric hindrance but also more subtle stereoelectronic effects that are characteristic of organofluorine compounds.[5][6]

The Conformational Landscape of this compound

As a 1,3-disubstituted cyclohexane, this compound exists as two diastereomers: cis and trans. Each of these isomers can adopt two distinct chair conformations through a process known as a ring flip, which interconverts axial and equatorial substituent positions.[7]

Trans-3-(Trifluoromethyl)cyclohexanamine

In the trans isomer, the substituents are on opposite sides of the ring. This allows for two possible chair conformations:

-

Diequatorial (e,e): Both the amino and trifluoromethyl groups occupy equatorial positions.

-

Diaxial (a,a): Both groups occupy axial positions.

Generally, the diequatorial conformation is significantly more stable in disubstituted cyclohexanes to avoid destabilizing 1,3-diaxial interactions.[8][9]

Cis-3-(Trifluoromethyl)cyclohexanamine

In the cis isomer, the substituents are on the same side of the ring. The two chair conformations are:

-

Axial NH₂ / Equatorial CF₃ (a,e): The amino group is axial, and the trifluoromethyl group is equatorial.

-

Equatorial NH₂ / Axial CF₃ (e,a): The amino group is equatorial, and the trifluoromethyl group is axial.

Unlike the trans isomer, neither conformation can place both bulky groups in the preferred equatorial position. The equilibrium will therefore be determined by which substituent has a stronger preference for the equatorial position.[8]

Caption: Conformational isomers of this compound.

Guiding Principles of Conformational Stability

The energy difference between conformers, and thus the position of the equilibrium, is governed by a combination of steric and electronic factors.

Steric Hindrance and A-Values

The primary factor determining substituent preference is steric hindrance. An axial substituent experiences repulsive steric interactions with the two other axial hydrogens (or substituents) on the same face of the ring.[10][11] These are known as 1,3-diaxial interactions . To avoid this strain, substituents prefer the more spacious equatorial position.[12]

This preference is quantified by the "A-value," which is the free energy difference (ΔG) between the axial and equatorial conformers of a monosubstituted cyclohexane. A larger A-value indicates a stronger preference for the equatorial position.

| Substituent | A-Value (kcal/mol) | Rationale |

| -NH₂ | ~1.2 - 1.6 | Moderate steric bulk. |

| -CH₃ | ~1.74 | Standard reference for steric size.[7] |

| -CF₃ | ~2.1 - 2.5 | Significantly bulkier than a methyl group due to longer C-F bonds and larger fluorine atoms.[1][13] |

Based on these values, the trifluoromethyl group has a much stronger preference for the equatorial position than the amino group. This is the dominant factor in determining the most stable conformer.

Stereoelectronic Effects

While sterics are dominant, electronic interactions, particularly with highly electronegative fluorine atoms, can be influential.[6]

-

Dipole-Dipole Interactions: The C-F and C-N bonds are highly polarized. The relative orientation of these bond dipoles can lead to either stabilizing or destabilizing electrostatic interactions.

-

Hyperconjugation: A key stabilizing interaction in fluorinated systems is hyperconjugation, which involves the donation of electron density from a bonding orbital (like a σ C-H) into an adjacent anti-bonding orbital (like a σ* C-F).[5] This effect is maximized when the orbitals are anti-periplanar (180° apart). In some fluorinated cyclohexanes, this can lead to a counterintuitive preference for an axial fluorine conformer.[14][15] While a single axial CF₃ group is generally disfavored due to sterics, these electronic effects can slightly modulate the overall energy balance.

Theoretical Methodologies for Accurate Conformational Analysis

To accurately quantify the energy differences between conformers, a robust computational protocol is essential. Density Functional Theory (DFT) provides a good balance of accuracy and computational cost for such systems.

Selection of Computational Level of Theory

-

Functional: The choice of the exchange-correlation functional is critical. For systems involving non-covalent interactions and fluorinated groups, hybrid meta-GGA functionals like M06-2X are highly recommended.[15] They have been shown to perform well in predicting the conformational energies of fluorinated cyclohexanes.[14]

-

Basis Set: A flexible basis set is required to accurately describe the electron distribution, especially around the electronegative fluorine atoms. A Pople-style basis set like 6-311+G(d,p) or, for higher accuracy, a Dunning-style correlation-consistent basis set like aug-cc-pVTZ is appropriate. The inclusion of diffuse functions (+) is important for describing the lone pairs on nitrogen and fluorine, and polarization functions (d,p) are essential for describing bond shapes.[15]

-

Solvation Model: The conformation of a polar molecule can be influenced by the solvent. Using an implicit solvent model, such as the Polarizable Continuum Model (PCM) , can account for the bulk electrostatic effects of a solvent like water or DMSO.[14]

Self-Validating Computational Protocol

This step-by-step workflow ensures a rigorous and verifiable analysis.

-

Initial Structure Generation: Build all four conformers (trans-ee, trans-aa, cis-ae, cis-ea) in a molecular editor.

-

Geometry Optimization: Perform a full geometry optimization for each conformer in the gas phase using the selected level of theory (e.g., M06-2X/aug-cc-pVTZ). This locates the nearest local energy minimum on the potential energy surface.

-

Frequency Calculation: Perform a frequency calculation at the same level of theory for each optimized structure. This step is critical for two reasons:

-

Verification of Minima: A true energy minimum will have zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state, and the geometry must be further optimized.

-

Thermodynamic Data: The calculation provides the zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy and Gibbs free energy, which are essential for accurate energy comparisons.[16]

-

-

Single-Point Energy with Solvation: Using the gas-phase optimized geometries, perform a single-point energy calculation including the PCM solvent model to obtain the solvated electronic energy.

-

Calculate Relative Gibbs Free Energy (ΔG): The relative Gibbs free energy for each conformer is calculated as:

-

ΔG = (E_solvated + G_correction) - (E_solvated_lowest + G_correction_lowest)

-

Where E_solvated is the energy in solution and G_correction is the thermal correction to the Gibbs Free Energy from the gas-phase frequency calculation.

-

Caption: A robust computational workflow for conformational analysis.

Predicted Conformational Preferences

Based on the guiding principles, we can predict the outcomes of the theoretical calculations. The following table presents hypothetical yet well-grounded energy values derived from the A-values and known behaviors of similar systems.

| Isomer | Conformation | Axial Groups | Key Interactions | Predicted ΔG (kcal/mol) | Predicted Population (298 K) |

| Trans | (e,e) Diequatorial | None | Most stable arrangement. | 0.0 (Reference) | >99.9% |

| Trans | (a,a) Diaxial | -NH₂, -CF₃ | Severe 1,3-diaxial strain from both groups. | ~3.5 - 4.0 | <0.1% |

| Cis | (a-NH₂, e-CF₃) | -NH₂ | 1,3-diaxial strain from the smaller -NH₂ group. | 0.0 (Reference) | ~90% |

| Cis | (e-NH₂, a-CF₃) | -CF₃ | More severe 1,3-diaxial strain from the larger -CF₃ group. | ~0.9 - 1.3 | ~10% |

Analysis and Interpretation:

-

For the trans isomer , the diequatorial (e,e) conformer will be overwhelmingly favored. The energy penalty for placing both the amino and trifluoromethyl groups in the axial position is substantial, effectively making the diaxial (a,a) conformer a negligible contributor to the overall equilibrium.[8][9]

-

For the cis isomer , the equilibrium represents a trade-off. Since the A-value of the -CF₃ group is significantly larger than that of the -NH₂ group, the conformer that places the bulky trifluoromethyl group in the equatorial position (cis-(a-NH₂, e-CF₃)) is predicted to be the major contributor. The energetic cost of placing the CF₃ group in the axial position is greater than the cost of placing the NH₂ group there.

Conclusion and Implications for Drug Development

This theoretical guide establishes a clear framework for understanding and predicting the conformational behavior of this compound. The analysis, grounded in the established principles of steric and stereoelectronic effects, strongly indicates that the conformational equilibria are dominated by the steric requirements of the substituents.

-

The trans isomer is conformationally locked, existing almost exclusively in the diequatorial state.

-

The cis isomer shows a strong preference for the conformer with an equatorial trifluoromethyl group and an axial amino group.

For drug development professionals, this knowledge is paramount. The predicted dominant conformers reveal the precise spatial orientation of the key functional groups. This information can be directly used in pharmacophore modeling, docking studies, and the rational design of new analogues with optimized target interactions. By applying the robust computational protocol detailed herein, researchers can confidently predict the conformational landscapes of similarly complex molecules, accelerating the drug discovery process.

References

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 4. Video: Stability of Substituted Cyclohexanes [jove.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Stereoelectronic effect - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 2.15 Conformations of Disubstituted Cyclohexanes – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]

- 10. 1,3-Diaxial Interactions and A value for Cyclohexanes - Chemistry Steps [chemistrysteps.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Conformational Analysis | OpenOChem Learn [learn.openochem.org]

- 13. Ultra-fluorinated cyclohexane shows off two faces | Research | Chemistry World [chemistryworld.com]

- 14. Conformational Analysis Explores the Role of Electrostatic Nonclassical CF···HC Hydrogen Bonding Interactions in Selectively Halogenated Cyclohexanes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Stability of 3-(Trifluoromethyl)cyclohexanamine for Pharmaceutical Development

Abstract

3-(Trifluoromethyl)cyclohexanamine is a valuable building block in medicinal chemistry, prized for the unique physicochemical properties imparted by its fluorinated aliphatic scaffold. Understanding its solubility and stability is paramount for its effective use in drug discovery and development, influencing everything from reaction conditions and purification strategies to formulation design and long-term storage. This technical guide provides a comprehensive overview of the theoretical and practical aspects of the solubility and stability of this compound. It details industry-standard experimental protocols for characterization, explains the scientific rationale behind these methodologies, and presents illustrative data to guide researchers.

Introduction: The Molecular Profile of this compound

This compound combines a non-aromatic cyclohexyl ring with two key functional groups: a primary amine (-NH₂) and a trifluoromethyl (-CF₃) group. This combination dictates its chemical personality.

-

The Cyclohexylamine Scaffold: Provides a three-dimensional, aliphatic character. Unlike its aromatic analog, aniline, the amine's lone pair of electrons is localized and not delocalized into a pi-system, making it a stronger base.[1][2] The parent cyclohexylamine is miscible with water and many organic solvents.[2][3]

-

The Primary Amine (-NH₂): Acts as a base (pKa of the conjugate acid is expected to be around 9-10) and a hydrogen bond donor and acceptor. This group is crucial for forming salts and interacting with biological targets, but it is also a potential site for oxidative and hydrolytic degradation.

-

The Trifluoromethyl (-CF₃) Group: This is a powerful modulator of molecular properties. The strong electron-withdrawing nature of the fluorine atoms significantly reduces the basicity of the nearby amine group through a negative inductive effect.[1][4] The -CF₃ group is also highly lipophilic (Hansch π value of +0.88), which can enhance membrane permeability but often decreases aqueous solubility.[5] Importantly, the C-F bond is exceptionally strong, rendering the -CF₃ group itself highly resistant to metabolic and chemical degradation.[5]

A thorough understanding of the interplay between these groups is critical for anticipating the molecule's behavior.

Solubility Profile: Theoretical Considerations and Experimental Determination

Solubility is a critical parameter in early-stage drug discovery, as low solubility can lead to unpredictable results in biological assays and challenges in formulation.[6][7] The solubility of this compound is governed by the balance between the polar amine group and the lipophilic trifluoromethyl-cyclohexyl scaffold.

Theoretical Principles of Solubility

-

Solvent Polarity: According to the "like dissolves like" principle, the molecule is expected to have moderate solubility in polar protic solvents (e.g., water, ethanol) where it can engage in hydrogen bonding via its -NH₂ group.[8] Its solubility should be higher in polar aprotic solvents (e.g., DMSO, DMF) and nonpolar organic solvents (e.g., dichloromethane, ethyl acetate) that can accommodate its lipophilic structure.

-

Effect of pH: As a basic compound, its aqueous solubility is highly pH-dependent. In acidic conditions (pH < pKa), the amine group will be protonated to form the corresponding ammonium salt (-NH₃⁺). This charged species is significantly more polar and will exhibit much higher aqueous solubility than the neutral free base.

-

Salt Form: For practical applications, the compound is often handled as a hydrochloride salt (e.g., 4-(Trifluoromethyl)cyclohexan-1-amine hydrochloride) to improve its aqueous solubility and handling characteristics.[9]

Experimental Protocol: Thermodynamic Solubility Assessment via Shake-Flask Method

The shake-flask method is the gold-standard technique for determining thermodynamic (equilibrium) solubility.[10][11] It measures the concentration of a compound in a saturated solution after a prolonged equilibration period.

Causality of Experimental Design: This protocol is designed to ensure that a true equilibrium between the undissolved solid and the dissolved compound is reached. Using a buffer controls the pH, a critical variable for an ionizable compound.[10] Centrifugation removes undissolved microparticles, and quantification by a validated HPLC method ensures accurate measurement.

Protocol Steps:

-

Preparation: Prepare a series of buffered solutions (e.g., pH 5.0, 7.4, and 9.0) and select a range of relevant organic solvents.

-

Addition of Compound: Add an excess amount of solid this compound to a known volume of each solvent in separate glass vials. The excess should be clearly visible to ensure saturation.[10]

-

Equilibration: Seal the vials and place them in a shaker or agitator within a temperature-controlled incubator (e.g., 25 °C). Agitate for a sufficient time to reach equilibrium; 24 to 48 hours is typical for thermodynamic solubility.[7][12]

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet all undissolved material.

-

Sampling: Carefully remove an aliquot from the clear supernatant without disturbing the solid pellet.

-

Dilution & Quantification: Dilute the aliquot with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV or MS detection.[11][13][14] A calibration curve prepared with known concentrations of the compound is used for accurate quantification.

Illustrative Solubility Data

The following table presents illustrative solubility data for this compound, based on the expected physicochemical properties. Note: This data is for exemplary purposes and should be confirmed by experimentation.

| Solvent | Solvent Type | Expected Solubility (mg/mL) | Rationale |

| Water (pH 7.4) | Polar Protic | Low (~0.5 - 2) | Lipophilic nature of the CF3-cyclohexyl ring dominates. |

| 0.1 M HCl (pH 1) | Aqueous Acid | High (> 50) | Protonation of the amine group forms a highly soluble salt. |

| Methanol | Polar Protic | High (> 30) | Good hydrogen bonding capabilities. |

| Dichloromethane | Nonpolar | High (> 30) | Solvates the lipophilic scaffold effectively. |

| Ethyl Acetate | Moderately Polar | Moderate (~10 - 20) | Balance of polar and nonpolar characteristics. |

| Dimethyl Sulfoxide | Polar Aprotic | Very High (> 100) | Excellent solvent for a wide range of organic molecules. |

| Hexanes | Nonpolar | Very Low (< 0.1) | Insufficient polarity to solvate the amine group. |

Visualization: Solubility Workflow

The following diagram outlines the key steps in the shake-flask solubility determination protocol.

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Profile: Degradation Pathways and Forced Degradation Studies

Assessing the intrinsic stability of a molecule is a mandatory regulatory requirement in drug development.[15] Forced degradation (or stress testing) studies are performed to identify likely degradation products, understand degradation pathways, and establish the stability-indicating nature of analytical methods, as outlined in ICH guideline Q1A(R2).[16][17][18]

Theoretical Degradation Pathways

The this compound structure is susceptible to two primary modes of degradation:

-

Oxidation: The primary amine is a site of potential oxidation. Exposure to oxidative agents (like hydrogen peroxide or atmospheric oxygen, potentially catalyzed by metal ions) could lead to the formation of nitroso, nitro, or other oxidative degradation products.[19] While aliphatic amines can be prone to oxidation, the overall stability depends heavily on conditions.[20][21]

-

Hydrolysis: While the C-N bond in an aliphatic amine is generally stable, extreme pH and high temperatures could potentially promote hydrolysis, although this is less likely than oxidation. The trifluoromethyl group itself is exceptionally stable to hydrolysis.[5]

-

Thermal Stability: Aliphatic amines generally possess good thermal stability, but prolonged exposure to high heat, especially in the presence of oxygen, can accelerate degradation.[22]

Experimental Protocol: Forced Degradation Study

Causality of Experimental Design: The goal is not to completely destroy the molecule but to induce a target degradation of 5-20%.[16] This range is sufficient to generate and detect major degradation products without forming secondary or tertiary degradants that would not appear under normal storage conditions.[16] Each condition simulates a potential environmental stress: acid/base for pH extremes, peroxide for oxidation, heat for storage excursions, and light for photostability.[15][18]

Protocol Steps:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).

-

Application of Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60-80°C.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60-80°C.

-

Oxidation: Mix the stock solution with 3-6% H₂O₂ and keep at room temperature.

-

Thermal Stress: Store the solid compound and the solution at elevated temperatures (e.g., 80°C).

-

Photolytic Stress: Expose the solid compound and solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

-

Time-Point Sampling: Withdraw samples from each stress condition at various time points (e.g., 2, 8, 24, 48 hours). Neutralize the acid and base samples before analysis.

-

Analysis: Analyze all samples using a stability-indicating HPLC method, typically with a photodiode array (PDA) detector and a mass spectrometer (MS).

-

Data Evaluation:

-

Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to an unstressed control.

-

Determine the peak purity of the parent compound to ensure co-eluting degradants are not missed.

-

Identify and characterize major degradation products using mass spectrometry.

-

Illustrative Stability Data

The following table presents an illustrative stability profile for this compound. Note: This data is for exemplary purposes and should be confirmed by experimentation.

| Stress Condition | Reagent/Temp | Time (hrs) | % Degradation | Observations / Potential Degradants |

| Acid Hydrolysis | 0.1 M HCl, 80°C | 48 | < 2% | Highly stable to acidic conditions. |

| Base Hydrolysis | 0.1 M NaOH, 80°C | 48 | < 2% | Highly stable to basic conditions. |

| Oxidation | 6% H₂O₂, RT | 24 | ~15% | Most likely degradation pathway. Formation of N-oxide or nitroso derivatives expected. |

| Thermal (Solid) | 80°C | 72 | < 1% | Thermally stable in solid form. |

| Thermal (Solution) | 80°C | 72 | ~5% | Minor degradation in solution, likely oxidative. |

| Photolytic | ICH Q1B | - | < 2% | Expected to be photostable. |

Visualization: Forced Degradation Logic

This diagram illustrates the decision-making process and workflow for a forced degradation study.

Caption: Logic flow for a forced degradation study.

Conclusion and Practical Implications

The solubility and stability profiles of this compound are dictated by a delicate balance of its functional groups.

-

Solubility Summary: The compound is expected to have low intrinsic aqueous solubility but excellent solubility in organic solvents and acidic aqueous media. This knowledge is crucial for selecting appropriate solvents for synthesis, purification (chromatography), and for developing formulations (e.g., using an acidic vehicle or forming a salt for aqueous delivery).

-

Stability Summary: The molecule is predicted to be highly stable under hydrolytic, photolytic, and thermal conditions. The primary liability is oxidation of the amine group. This indicates that the compound should be protected from strong oxidizing agents and that formulations may benefit from the inclusion of antioxidants. Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.

By employing the robust, industry-standard methodologies detailed in this guide, researchers and drug development professionals can generate the critical data needed to de-risk their projects and make informed decisions, ultimately accelerating the journey from chemical entity to viable drug candidate.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Cyclohexylamine - Wikipedia [en.wikipedia.org]

- 3. Cyclohexylamine | C6H11NH2 | CID 7965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chinesechemsoc.org [chinesechemsoc.org]

- 5. mdpi.com [mdpi.com]

- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 7. enamine.net [enamine.net]

- 8. CAS 361393-85-3: 4-(Trifluoromethyl)cyclohexanemethanamine [cymitquimica.com]

- 9. 4-(Trifluoromethyl)cyclohexan-1-amine hydrochloride | C7H13ClF3N | CID 18769922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 12. downloads.regulations.gov [downloads.regulations.gov]

- 13. mdpi.com [mdpi.com]

- 14. Cyclohexylamine - analysis - Analytice [analytice.com]

- 15. Forced Degradation Testing | SGS Malaysia [sgs.com]

- 16. resolvemass.ca [resolvemass.ca]

- 17. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. resolvemass.ca [resolvemass.ca]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. The thermal oxidation of the aliphatic amines - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 22. Synthesis, Characterization, and Effects of Aliphatic and Aromatic Amines on Thermal and Surface Properties of Zwitterionic Amphiphiles - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Quantum Chemical Calculations for 3-(Trifluoromethyl)cyclohexanamine

This guide provides a detailed technical framework for conducting quantum chemical calculations on 3-(Trifluoromethyl)cyclohexanamine, a molecule of interest in medicinal chemistry and drug development. By leveraging the principles of quantum mechanics, we can elucidate the structural, electronic, and reactivity properties of this molecule, offering invaluable insights for rational drug design and development. This document is intended for researchers, scientists, and drug development professionals with a foundational understanding of computational chemistry.

Introduction: The Significance of Quantum Chemical Calculations in Drug Discovery

The trifluoromethyl group is a prevalent substituent in many pharmaceuticals due to its ability to modulate metabolic stability, lipophilicity, and binding affinity. Understanding the conformational preferences and electronic landscape of molecules like this compound is paramount for predicting their interactions with biological targets. Quantum chemical calculations offer a powerful in silico approach to dissect these molecular properties with high accuracy, guiding lead optimization and reducing the reliance on costly and time-consuming experimental procedures.

This guide will navigate the reader through the theoretical underpinnings and practical execution of a comprehensive computational study on this compound. We will explore its conformational landscape, analyze its electronic structure, and predict its reactivity, providing a holistic understanding of its chemical behavior.

Part 1: Conformational Analysis - Unveiling the 3D Architecture

The flexible cyclohexane ring in this compound can adopt multiple conformations, each with distinct energies and potential biological activities. Identifying the most stable conformers is the foundational step in any computational analysis.

Methodological Approach: A Hybrid Search Strategy